molecular formula C12H16F3N3O B2734052 2-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379997-52-9

2-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2734052
CAS No.: 2379997-52-9
M. Wt: 275.275
InChI Key: AJERILNPXAGOSQ-UHFFFAOYSA-N
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Description

2-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy}pyrimidine is a compound that features a pyrimidine ring substituted with a piperidine moiety, which is further modified with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy}pyrimidine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    1-(2,2,2-Trifluoroethyl)piperidin-4-ol: A related compound with a hydroxyl group instead of a methoxy group.

    1-(2,2,2-Trifluoroethyl)piperidin-4-one: A ketone derivative of the piperidine ring.

Uniqueness: 2-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy}pyrimidine is unique due to the presence of both the trifluoroethyl group and the pyrimidine ring, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c13-12(14,15)9-18-6-2-10(3-7-18)8-19-11-16-4-1-5-17-11/h1,4-5,10H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJERILNPXAGOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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